Amprotropine

Description

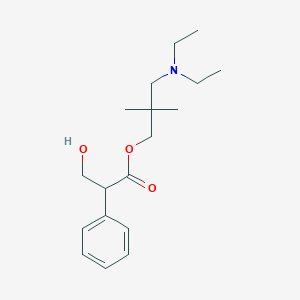

Structure

3D Structure

Properties

CAS No. |

148-32-3 |

|---|---|

Molecular Formula |

C18H29NO3 |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |

InChI Key |

ORXLOAFNULMXBG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Canonical SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Related CAS |

134-53-2 (PO4) |

Synonyms |

amprotropine amprotropine phosphate Syntropan |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Amprotropine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprotropine is a synthetic anticholinergic agent classified as a non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Its mechanism of action centers on the competitive blockade of the five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the effects of the neurotransmitter acetylcholine. This antagonism disrupts the normal physiological functions mediated by the parasympathetic nervous system. This guide provides a comprehensive overview of the molecular interactions, downstream signaling consequences, and experimental methodologies used to characterize the pharmacological profile of this compound.

Introduction to this compound

This compound is a tropane derivative with structural similarities to atropine. As a competitive antagonist, this compound binds to muscarinic receptors at the same site as acetylcholine but does not activate them, preventing the initiation of downstream signaling cascades. The physiological effects of this compound are characteristic of antimuscarinic agents and include inhibition of glandular secretions, relaxation of smooth muscle, and effects on heart rate. The extent of these effects is dependent on the dose and the relative affinity of this compound for the different muscarinic receptor subtypes present in various tissues.

Molecular Mechanism of Action: Muscarinic Receptor Antagonism

The primary mechanism of action of this compound is its competitive antagonism of muscarinic acetylcholine receptors. Muscarinic receptors are G protein-coupled receptors (GPCRs) that are integral to the function of the parasympathetic nervous system and also play roles in the central nervous system.

There are five subtypes of muscarinic receptors, each with distinct tissue distributions and signaling pathways:

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Upon activation by an agonist, they stimulate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors: These receptors couple to Gi/o proteins. Agonist binding leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

This compound, by blocking these receptors, prevents the aforementioned signaling events from occurring in response to acetylcholine.

Signaling Pathways Modulated by this compound

By antagonizing muscarinic receptors, this compound effectively inhibits two major signaling pathways:

Inhibition of the Gq/11 Signaling Pathway

This compound's blockade of M1, M3, and M5 receptors prevents the activation of the Gq/11 pathway. This results in the inhibition of phospholipase C and the subsequent downstream signaling events, including IP3-mediated intracellular calcium mobilization and DAG-mediated activation of PKC. The physiological consequences include the relaxation of smooth muscles (e.g., in the bronchi, gastrointestinal tract, and bladder) and reduced glandular secretions (e.g., salivary and sweat glands).

Inhibition of the Gi/o Signaling Pathway

By blocking M2 and M4 receptors, this compound prevents the inhibition of adenylyl cyclase, leading to a relative increase in cAMP levels that would otherwise be suppressed by acetylcholine. This is particularly relevant in cardiac tissue, where M2 receptor antagonism leads to an increase in heart rate.

Quantitative Data

| Receptor Subtype | Ligand | Assay Type | pKi | Ki (nM) |

| M1 | Atropine | Binding | 8.9 - 9.2 | 0.63 - 1.26 |

| M2 | Atropine | Binding | 9.0 - 9.4 | 0.40 - 1.00 |

| M3 | Atropine | Binding | 9.1 - 9.5 | 0.32 - 0.79 |

| M4 | Atropine | Binding | 8.9 - 9.3 | 0.50 - 1.26 |

| M5 | Atropine | Binding | 8.8 - 9.1 | 0.79 - 1.58 |

Note: The ranges provided are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols

The pharmacological activity of this compound can be characterized using a variety of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype.

Objective: To determine the concentration of this compound that inhibits 50% of the binding of a specific radioligand to a particular muscarinic receptor subtype (IC50), from which the inhibitory constant (Ki) can be calculated.

Materials:

-

Cell membranes expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Protocol:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either buffer (for total binding), a concentration of this compound, or the non-specific binding control.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of this compound as a competitive antagonist (pA2 value).

Objective: To quantify the ability of this compound to inhibit the functional response induced by a muscarinic agonist (e.g., carbachol).

Materials:

-

A cell line or isolated tissue preparation expressing the muscarinic receptor subtype of interest.

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

Physiological salt solution or appropriate cell culture medium.

-

A system to measure the functional response (e.g., intracellular calcium flux, smooth muscle contraction).

Protocol:

-

Generate a cumulative concentration-response curve for the agonist alone to determine its EC50.

-

Wash the cells or tissue to remove the agonist.

-

Pre-incubate the preparation with a known concentration of this compound for a sufficient time to reach equilibrium.

-

Generate a second cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 2-4 with at least two other concentrations of this compound.

-

Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist alone.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data. For a competitive antagonist, the slope should be close to 1. The x-intercept of the regression line is the pA2 value.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit agonist-induced calcium release mediated by Gq/11-coupled muscarinic receptors (M1, M3, M5).

Objective: To determine the IC50 value for this compound's inhibition of an agonist-induced increase in intracellular calcium.

Materials:

-

Cells expressing the M1, M3, or M5 receptor.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).

Protocol:

-

Plate the cells in a 96- or 384-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

-

Prepare a plate with varying concentrations of this compound and another plate with the agonist at a concentration that gives a submaximal response (e.g., EC80).

-

Place both plates in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Add the this compound solutions to the cells and incubate for a short period.

-

Add the agonist to the cells and immediately begin recording the fluorescence intensity over time.

-

The peak fluorescence response is measured for each well.

-

Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration to determine the IC50 value.

cAMP Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production mediated by Gi/o-coupled muscarinic receptors (M2, M4).

Objective: To determine the IC50 value for this compound's reversal of agonist-induced inhibition of adenylyl cyclase.

Materials:

-

Cells expressing the M2 or M4 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

A muscarinic agonist (e.g., carbachol).

-

This compound solutions of varying concentrations.

-

A cAMP detection kit (e.g., HTRF, ELISA).

Protocol:

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with a combination of forskolin and the muscarinic agonist. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Plot the percentage of reversal of the agonist's inhibitory effect against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound exerts its pharmacological effects through competitive antagonism of all five subtypes of muscarinic acetylcholine receptors. This blockade inhibits both Gq/11- and Gi/o-mediated signaling pathways, leading to a wide range of physiological effects characteristic of anticholinergic agents. A thorough understanding of its interaction with each receptor subtype, quantified through binding and functional assays, is crucial for its application in research and potential therapeutic development. Further studies are required to elucidate the specific binding affinities and functional potencies of this compound at each of the five human muscarinic receptor subtypes to provide a more complete pharmacological profile.

Amprotropine as a Muscarinic Antagonist: A Technical Guide

Introduction to Muscarinic Receptors and Antagonism

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play a pivotal role in mediating the effects of the neurotransmitter acetylcholine (ACh) in the central and peripheral nervous systems.[1] These receptors are involved in a wide array of physiological functions, including heart rate regulation, smooth muscle contraction, glandular secretion, and cognitive processes.[1] Five distinct subtypes of muscarinic receptors have been identified, designated M1 through M5, each with a unique tissue distribution and signaling pathway.[1]

Muscarinic antagonists are compounds that competitively block the binding of ACh to mAChRs, thereby inhibiting the physiological responses mediated by these receptors.[2] These agents are of significant therapeutic interest and are used in the treatment of various conditions, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain types of bradycardia.[2] Amprotropine, a synthetic anticholinergic agent, falls into this class of drugs. This guide provides an in-depth overview of the pharmacological principles of muscarinic antagonism, with a focus on the data and methodologies used to characterize such compounds.

Muscarinic Receptor Subtypes and Signaling Pathways

The five muscarinic receptor subtypes are broadly classified into two major signaling pathways based on their G protein coupling:

-

Gq/11-coupled receptors (M1, M3, and M5): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

-

Gi/o-coupled receptors (M2 and M4): Activation of these receptors inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o proteins can also directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs).

The distinct signaling cascades initiated by each receptor subtype are fundamental to their diverse physiological roles. The following diagrams illustrate these primary signaling pathways.

Quantitative Data Presentation: Atropine as a Representative Antagonist

The affinity and potency of a muscarinic antagonist are quantified through various in vitro assays. The data is typically presented in terms of inhibition constants (Ki), half-maximal inhibitory concentrations (IC50), and pA2 values.

Radioligand Binding Affinity (Ki)

Binding affinity is determined using radioligand competition binding assays, where the antagonist's ability to displace a known radiolabeled ligand from the receptor is measured. The Ki value represents the equilibrium dissociation constant of the inhibitor.

| Receptor Subtype | Atropine Ki (nM) | Reference |

| M1 | 1.27 ± 0.36 | [3] |

| M2 | 3.24 ± 1.16 | [3] |

| M3 | 2.21 ± 0.53 | [3] |

| M4 | 0.77 ± 0.43 | [3] |

| M5 | 2.84 ± 0.84 | [3] |

Functional Antagonism (pA2 and IC50)

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.[4] The IC50 value is the concentration of an antagonist that produces 50% of its maximal inhibition.

| Receptor Subtype | Assay Type | Atropine pA2 | Atropine IC50 (nM) | Reference |

| M1 | - | - | 2.22 ± 0.60 | [3] |

| M2 | Contraction | 8.72 ± 0.28 | 4.32 ± 1.63 | [3][4] |

| M3 | Contraction | 9.01 | 4.16 ± 1.04 | [3][5] |

| M4 | - | - | 2.38 ± 1.07 | [3] |

| M5 | - | - | 3.39 ± 1.16 | [3] |

Experimental Protocols

The characterization of a muscarinic antagonist like this compound (or the representative atropine) involves a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This protocol is a representative method for determining the binding affinity (Ki) of a test compound for muscarinic receptor subtypes.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and a range of concentrations of the unlabeled antagonist.

-

For total binding, omit the unlabeled antagonist.

-

For non-specific binding, include a high concentration of a known muscarinic antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assays

This assay measures the antagonist's ability to inhibit agonist-induced increases in intracellular calcium.

Methodology:

-

Cell Culture and Plating:

-

Plate cells expressing the M1, M3, or M5 receptor subtype in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

-

-

Antagonist and Agonist Addition:

-

Pre-incubate the cells with various concentrations of the antagonist for a defined period.

-

Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

-

Add a fixed concentration of a muscarinic agonist (e.g., acetylcholine or carbachol) to stimulate the receptors.

-

-

Fluorescence Measurement and Data Analysis:

-

Measure the change in fluorescence intensity over time.

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the agonist response by the antagonist at each concentration.

-

Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to determine the IC50 value.

-

This assay measures the functional consequence of receptor activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing M2 or M4 receptors as described for the radioligand binding assay.

-

-

GTPγS Binding Assay:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of a muscarinic agonist, and varying concentrations of the antagonist in an assay buffer containing GDP.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the agonist-stimulated [³⁵S]GTPγS binding at each antagonist concentration.

-

Plot the percentage of inhibition of the agonist-stimulated binding against the logarithm of the antagonist concentration to determine the IC50 value.

-

Conclusion

This compound is classified as a muscarinic antagonist, a class of drugs with significant therapeutic applications. While specific pharmacological data for this compound is scarce in modern literature, the principles of its action can be understood through the study of well-characterized non-selective antagonists like atropine. The methodologies outlined in this guide, including radioligand binding assays and functional assays such as calcium mobilization and GTPγS binding, represent the standard approaches for characterizing the affinity and potency of muscarinic antagonists. A thorough understanding of the distinct signaling pathways of the five muscarinic receptor subtypes is crucial for interpreting the pharmacological profile of such compounds and for the development of novel, more selective therapeutic agents. Further research would be necessary to fully characterize the binding and functional profile of this compound at each of the five muscarinic receptor subtypes.

References

- 1. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. wiley.com [wiley.com]

- 3. apexbt.com [apexbt.com]

- 4. Characterization of muscarinic receptors mediating contractions of circular and longitudinal muscle of human isolated colon. — Department of Pharmacology [pharm.ox.ac.uk]

- 5. Functional characterization of the muscarinic receptor in rat lungs - PubMed [pubmed.ncbi.nlm.nih.gov]

Amprotropine's Affinity for Muscarinic Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprotropine is a synthetic anticholinergic agent, structurally related to atropine, that acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). These receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five distinct subtypes of muscarinic receptors have been identified (M1, M2, M3, M4, and M5), each with a unique tissue distribution and downstream signaling cascade. Understanding the binding affinity and selectivity of this compound for these receptor subtypes is crucial for elucidating its pharmacological profile and predicting its therapeutic and off-target effects. This technical guide provides an in-depth overview of this compound's interaction with muscarinic receptor subtypes, including available binding affinity data, detailed experimental protocols for its determination, and a visualization of the associated signaling pathways.

Muscarinic Receptor Subtypes and Their Signaling Pathways

The five muscarinic receptor subtypes are classified based on their coupling to different G-proteins, which in turn dictates their intracellular signaling mechanisms.

-

M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins.[1] Upon agonist binding, this coupling activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+).[1] The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets to elicit a cellular response.[1]

-

M2 and M4 Receptors: These subtypes are coupled to Gi/o proteins.[1] Activation of these receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] The βγ-subunits of the Gi/o protein can also directly modulate the activity of other effectors, such as inwardly rectifying potassium channels and voltage-gated calcium channels.

The distinct signaling pathways of the muscarinic receptor subtypes are visualized in the diagrams below.

Data Presentation: this compound Binding Affinity

| Receptor Subtype | Ki (nM) | pKi | Reference |

| M1 | Data Not Available | Data Not Available | |

| M2 | Data Not Available | Data Not Available | |

| M3 | Data Not Available | Data Not Available | |

| M4 | Data Not Available | Data Not Available | |

| M5 | Data Not Available | Data Not Available |

Note: The lack of readily available, comprehensive binding data for this compound across all five muscarinic receptor subtypes highlights a significant gap in the pharmacological characterization of this compound. Further research employing standardized binding assays with recombinant human receptors is necessary to fully elucidate its selectivity profile.

Experimental Protocols

The determination of a ligand's binding affinity for a receptor is most commonly achieved through radioligand binding assays. For an unlabeled compound like this compound, a competition binding assay is the preferred method.

Competition Radioligand Binding Assay

This assay measures the ability of an unlabeled test compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor. The concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Key Materials and Reagents:

-

Cell Membranes or Tissues: Expressing the muscarinic receptor subtype of interest (e.g., from recombinant cell lines or specific tissues).

-

Radioligand: A high-affinity radiolabeled antagonist for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

-

Unlabeled Competitor: this compound at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

-

Assay Buffer: A buffered solution (e.g., phosphate-buffered saline) to maintain physiological pH and ionic strength.

-

Filtration Apparatus: A cell harvester or multi-well filtration system with glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

General Protocol:

-

Preparation: Prepare serial dilutions of this compound.

-

Incubation: In a multi-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled antagonist like atropine).

-

Equilibration: Allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and ligands used.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The workflow for a typical competition binding assay is illustrated below.

Conclusion

This compound is a muscarinic antagonist whose precise binding affinity profile across the five receptor subtypes remains to be fully elucidated. The signaling pathways of the M1-M5 receptors are well-characterized, providing a framework for understanding the potential downstream effects of this compound's antagonism at each subtype. The primary method for determining the binding affinity of this compound is the competition radioligand binding assay, a robust and quantitative technique. The significant gap in publicly available, comprehensive binding data for this compound underscores the need for further research in this area. A complete characterization of its binding profile is essential for a more accurate prediction of its therapeutic efficacy and potential side effects, and to guide the development of more selective muscarinic receptor modulators.

References

An In-depth Technical Guide to the In Vitro Characterization of Amprotropine

Introduction

Amprotropine is a synthetic anticholinergic agent, structurally related to atropine, that functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). A thorough in vitro characterization is fundamental to understanding its pharmacological profile, including its affinity for the five muscarinic receptor subtypes (M1-M5), its functional potency, and its mechanism of action. This guide provides a comprehensive overview of the essential in vitro assays and methodologies for the complete characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity Profile

The initial step in characterizing this compound is to determine its binding affinity for each of the five human muscarinic receptor subtypes. This is typically achieved through competitive radioligand binding assays, which measure the ability of the unlabeled compound (this compound) to displace a known high-affinity radioligand from the receptor. The resulting inhibition constant (Ki) is an inverse measure of binding affinity; a lower Ki value signifies a higher affinity.

Data Presentation: Muscarinic Receptor Binding Affinities

Quantitative data from binding assays are summarized to compare the affinity of this compound across the five muscarinic receptor subtypes. While specific experimental Ki values for this compound are not widely published, the table below illustrates how results would be presented, with reference values for the classical non-selective antagonist, Atropine, for context.

| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |

| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Atropine (Reference) | ~1.0 | ~1.3 | ~1.0 | ~1.3 | ~1.0 |

Note: Atropine values are approximate and collated from various binding studies. The table serves as a template for presenting experimentally determined data for this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the determination of this compound's inhibition constant (Ki) at a specific human muscarinic receptor subtype (e.g., M1) expressed in a stable cell line.

1. Materials:

-

Membrane Preparation: Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).

-

Radioligand: A high-affinity muscarinic antagonist radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS).[1]

-

Unlabeled Ligands: this compound (test compound) and a known non-selective antagonist like Atropine for determining non-specific binding.[2]

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and compatible scintillation fluid.

2. Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for each experimental condition.

-

Total Binding: Add binding buffer, radioligand (at a concentration near its Kd, e.g., 0.5 nM [³H]-NMS), and the membrane preparation.

-

Non-Specific Binding (NSB): Add binding buffer, radioligand, membrane preparation, and a high concentration of an unlabeled antagonist (e.g., 1 µM Atropine) to saturate the receptors.

-

Competition Binding: Add binding buffer, radioligand, membrane preparation, and serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature for a sufficient duration to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioactivity.

-

Counting: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting the average NSB CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization: Radioligand Binding Assay Workflow

Functional Activity Characterization

Functional assays are essential to confirm that this compound acts as an antagonist and to quantify its potency in a system that measures a biological response. Key methods include Schild analysis in tissue-based assays and G-protein activation assays in cell membrane preparations.

A. Schild Analysis for Competitive Antagonism

Schild regression is a powerful pharmacological method used to determine the affinity constant (expressed as a pA2 value) of a competitive antagonist.[3] The analysis involves measuring the rightward shift in an agonist's concentration-response curve caused by increasing concentrations of the antagonist.[4] A slope of unity in the Schild plot is indicative of competitive antagonism.[5] The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.[6][7]

Data Presentation: Functional Antagonist Potency (pA2)

The pA2 value provides a measure of antagonist potency that is independent of the agonist used.[5] This table shows how pA2 values for this compound across different receptor subtypes would be presented.

| Compound | M1 pA2 | M2 pA2 | M3 pA2 |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Atropine (Reference) | ~9.0 | ~8.9 | ~9.2 |

Note: Atropine values are representative and depend on the tissue and agonist used. The table serves as a template for presenting experimentally determined data for this compound.

Visualization: Principle of Schild Analysis

B. [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional test that directly measures G-protein activation following receptor stimulation by an agonist.[8] The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits is an early event in the GPCR signaling cascade.[8][9] As a competitive antagonist, this compound is expected to inhibit agonist-stimulated [³⁵S]GTPγS binding in a concentration-dependent manner. This assay is particularly effective for receptors coupled to Gi/o proteins, such as the M2 and M4 subtypes.[10]

Experimental Protocol: [³⁵S]GTPγS Antagonist Assay

1. Materials:

-

Membrane Preparation: Membranes from cells expressing the muscarinic receptor of interest (e.g., hM2).

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: Guanosine diphosphate (GDP), a muscarinic agonist (e.g., Carbachol), and this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4.

-

Filtration Apparatus and Scintillation Counter .

2. Procedure:

-

Pre-incubation: Pre-incubate cell membranes with serial dilutions of this compound for 15-30 minutes at 30°C in the assay buffer.

-

Assay Initiation: Initiate the reaction by adding a mixture containing the agonist (at its EC80 concentration), GDP (e.g., 10-30 µM), and [³⁵S]GTPγS (e.g., 0.1-0.5 nM).

-

Basal Binding: Wells with no agonist.

-

Stimulated Binding: Wells with agonist but no antagonist.

-

Inhibition: Wells with agonist and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and radiolabel binding.

-

Termination and Filtration: Stop the reaction and separate bound from free radioligand via rapid filtration through glass fiber filters.

-

Washing and Counting: Wash filters with ice-cold buffer and measure radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding from stimulated binding.

-

Determine the percent inhibition of agonist-stimulated binding for each concentration of this compound.

-

Plot percent inhibition against the log concentration of this compound and fit the data using non-linear regression to determine the IC50 value.

Visualization: [³⁵S]GTPγS Assay Workflow

Muscarinic Receptor Signaling Pathways

This compound exerts its effects by blocking the canonical signaling pathways initiated by acetylcholine binding to muscarinic receptors. These receptors are G-protein-coupled receptors (GPCRs) that transduce signals through two primary pathways depending on the subtype. A complete characterization acknowledges the pathways being inhibited.

-

M1, M3, and M5 Receptors: These subtypes couple to Gq/11 proteins. Activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mobilizes intracellular calcium (Ca²⁺), and DAG activates Protein Kinase C (PKC).

-

M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Their activation leads to the inhibition of Adenylyl Cyclase (AC), which results in decreased intracellular levels of cyclic AMP (cAMP).

Visualization: Muscarinic Receptor Signaling Pathways

Conclusion

The in vitro characterization of this compound requires a systematic approach employing a suite of well-established pharmacological assays. Radioligand binding studies are crucial for determining its affinity and selectivity profile across the five muscarinic receptor subtypes. Functional assays, such as Schild analysis and GTPγS binding, are indispensable for confirming its mechanism as a competitive antagonist and quantifying its functional potency. Together, these methodologies provide the essential data package required for a comprehensive understanding of this compound's molecular pharmacology, guiding further preclinical and clinical development.

References

- 1. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schild equation - Wikipedia [en.wikipedia.org]

- 4. pdg.cnb.uam.es [pdg.cnb.uam.es]

- 5. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]

- 7. Pa2 determination | PPTX [slideshare.net]

- 8. onemol.org.uk [onemol.org.uk]

- 9. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The muscarinic antagonists aprophen and benactyzine are noncompetitive inhibitors of the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Amprotropine's Profile on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amprotropine is recognized as a muscarinic acetylcholine receptor antagonist. Its effects are primarily mediated through the competitive inhibition of acetylcholine at these receptors. While its peripheral effects are more commonly documented, the potential impact of this compound on the central nervous system (CNS) is of significant interest, particularly for understanding its complete pharmacological profile and therapeutic potential. This technical guide provides a comprehensive overview of the methodologies used to characterize the CNS effects of this compound, including its receptor binding affinity, potential for blood-brain barrier penetration, and the downstream signaling pathways it may modulate within the CNS. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also serves as a framework for the experimental investigation of this compound.

Introduction

This compound is an anticholinergic agent, a class of drugs that antagonize the action of the neurotransmitter acetylcholine at muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are widely distributed throughout the central and peripheral nervous systems, playing crucial roles in a vast array of physiological functions. In the CNS, these receptors are involved in processes such as learning, memory, attention, and motor control.

The five subtypes of muscarinic acetylcholine receptors (M1-M5) exhibit distinct tissue distribution and couple to different intracellular signaling pathways. Therefore, the precise effects of a muscarinic antagonist on the CNS are contingent on its specific binding affinity for each of these receptor subtypes and its ability to cross the blood-brain barrier (BBB). This guide outlines the necessary experimental approaches to fully elucidate the CNS pharmacology of this compound.

Mechanism of Action: Muscarinic Receptor Antagonism

This compound functions as a competitive antagonist at muscarinic acetylcholine receptors. This means it binds to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, it prevents acetylcholine from eliciting its normal physiological response.

Muscarinic Receptor Subtypes and Their CNS Functions

-

M1 Receptors: Predominantly found in the cerebral cortex, hippocampus, and striatum. They are coupled to Gq/11 proteins and are involved in cognitive functions, including learning and memory.

-

M2 Receptors: Located in the brainstem and thalamus, as well as presynaptically on cholinergic neurons where they act as autoreceptors to inhibit acetylcholine release. They are coupled to Gi/o proteins.

-

M3 Receptors: Widely distributed in the brain and are, like M1 receptors, coupled to Gq/11 proteins.

-

M4 Receptors: Found in the striatum and cortex, coupled to Gi/o proteins. They play a role in the modulation of dopamine release.

-

M5 Receptors: Primarily located in the substantia nigra pars compacta and ventral tegmental area, where they are implicated in dopamine release and reward pathways. They are coupled to Gq/11 proteins.

Quantitative Analysis: Receptor Binding Affinity

| Receptor Subtype | Ligand | K_i (nM) | Assay Type | Tissue/Cell Source | Reference |

| M1 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M1 receptors | To be determined |

| M2 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M2 receptors | To be determined |

| M3 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M3 receptors | To be determined |

| M4 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M4 receptors | To be determined |

| M5 | This compound | Data not available | Radioligand Binding | e.g., CHO-K1 cells expressing human recombinant M5 receptors | To be determined |

Table 1: Template for this compound Muscarinic Receptor Binding Affinities.

Central Nervous System Penetration

The extent to which this compound can exert direct effects on the CNS is dependent on its ability to cross the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system. The physicochemical properties of a molecule, such as its lipophilicity, molecular weight, and polar surface area, are key determinants of its ability to passively diffuse across the BBB. Additionally, active transport and efflux mechanisms can significantly influence CNS penetration.

Specific experimental data on the BBB permeability of this compound is not currently available. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB), and cell-based assays using brain microvascular endothelial cells, are crucial for determining this key pharmacokinetic parameter.

Potential CNS Effects of this compound

Given its function as a muscarinic antagonist, the potential CNS effects of this compound can be inferred from the known roles of muscarinic receptors in the brain. The actual effects would depend on its receptor subtype selectivity and CNS penetration. Potential effects could include:

-

Cognitive Effects: Antagonism of M1 receptors is often associated with cognitive impairment, including deficits in memory and learning.

-

Motor Effects: Modulation of cholinergic signaling in the basal ganglia via M1 and M4 receptors could potentially influence motor control.

-

Psychotropic Effects: Due to the widespread distribution of muscarinic receptors, effects on mood and arousal are possible.

It is important to emphasize that these are potential effects based on the mechanism of action and require confirmation through specific in vivo studies with this compound.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of a test compound, such as this compound, for muscarinic receptor subtypes.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic acetylcholine receptor subtypes (M1-M5).

Materials:

-

Cell membranes from a stable cell line expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

-

A suitable radioligand with high affinity for muscarinic receptors (e.g., [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-quinuclidinyl benzilate ([³H]-QNB)).

-

A non-labeled competing ligand for determining non-specific binding (e.g., atropine).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and cell membranes.

-

Non-specific Binding: Radioligand, cell membranes, and a high concentration of the unlabeled competitor (e.g., 1 µM atropine).

-

Competitive Binding: Radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways

Muscarinic receptors, upon activation by an agonist, initiate intracellular signaling cascades through their interaction with G proteins. As an antagonist, this compound blocks these pathways.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

-

M2 and M4 Receptors (Gi/o Pathway): These receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Conclusion

This compound is a muscarinic antagonist with the potential to interact with the central nervous system. A thorough characterization of its binding affinity for all five muscarinic receptor subtypes, coupled with an assessment of its ability to penetrate the blood-brain barrier, is essential for a complete understanding of its pharmacological profile. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for researchers and drug development professionals to systematically investigate the CNS effects of this compound and similar compounds. Such studies are crucial for identifying potential therapeutic applications and predicting possible central side effects.

Amprotropine: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amprotropine is a synthetic derivative of atropine and functions as a non-selective muscarinic acetylcholine receptor antagonist.[1] Like other anticholinergic agents, it competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors located in the central and peripheral nervous systems.[1][2] This blockade of parasympathetic nerve impulses leads to a variety of physiological effects, making it a compound of interest for investigating the cholinergic system's role in neural processes.[3] While its clinical applications have been explored, its utility as a research tool in neuroscience lies in its ability to probe the function of muscarinic signaling in various experimental models. This guide provides an in-depth overview of this compound's mechanism of action, relevant quantitative data, and detailed experimental protocols for its use in a research setting.

Core Properties and Mechanism of Action

This compound, with the chemical formula C18H29NO3 and a molecular weight of 307.43 g/mol , is a tertiary amine.[4][5] Its structure allows it to cross the blood-brain barrier, enabling its effects on the central nervous system (CNS).[6]

The primary mechanism of action for this compound is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1] There are five subtypes of mAChRs (M1-M5), which are G-protein coupled receptors that mediate the diverse effects of acetylcholine throughout the body.[7] this compound, being non-selective, is expected to bind to all five subtypes with varying affinities.

The binding of acetylcholine to these receptors typically initiates a cascade of intracellular signaling events. This compound, by occupying the receptor's binding site, prevents this interaction and subsequent downstream signaling.[1]

Signaling Pathway Blockade

The blockade of muscarinic receptors by this compound disrupts key signaling pathways in neurons:

-

M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Upon activation by ACh, they stimulate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound's antagonism of these receptors inhibits this entire cascade.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. ACh binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound's blockade of M2 and M4 receptors prevents this inhibitory effect, leading to a disinhibition of adenylyl cyclase.

The following diagram illustrates the antagonistic action of this compound on muscarinic receptor signaling.

Figure 1: Mechanism of this compound as a Muscarinic Antagonist.

Quantitative Data

| Antagonist | Receptor Subtype | Ki (nM) | Tissue/System |

| Atropine | M1 | ~1-2 | Rat Cerebrocortical Membranes |

| Atropine | M2 | ~1-2 | Rat Cardiac Membranes |

| Atropine | M3 | ~1-2 | Rat Submaxillary Gland Membranes |

| Atropine | Muscarinic (general) | 0.4 - 0.7 (Kd) | Human Iris |

Note: Data is compiled from studies on atropine and general muscarinic antagonists and should be considered as a proxy for this compound's expected behavior.[8][9] Researchers should perform their own binding assays to determine the specific affinities of this compound for their experimental system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in a neuroscience context.

Protocol 1: In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific muscarinic receptor subtype expressed in a cell line or tissue preparation.

Objective: To quantify the binding affinity of this compound for a target muscarinic receptor.

Materials:

-

Membrane preparation from tissue or cells expressing the muscarinic receptor subtype of interest.

-

Radioligand, e.g., [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.[10]

-

This compound stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of atropine, 1-10 µM).

-

Scintillation vials and scintillation fluid.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Methodology:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford or BCA).

-

Assay Setup: In a series of tubes, add a constant amount of membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of this compound (ranging from picomolar to micromolar).

-

Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Figure 2: Workflow for an In Vitro Receptor Binding Assay.

Protocol 2: In Vivo Behavioral Assessment (e.g., Morris Water Maze)

This protocol describes the use of this compound to investigate the role of the cholinergic system in spatial learning and memory in rodents.

Objective: To assess the effect of this compound on spatial memory formation and recall.

Materials:

-

Morris water maze apparatus (a large circular pool filled with opaque water, with a hidden escape platform).

-

Experimental animals (e.g., rats or mice).

-

This compound solution for injection (e.g., intraperitoneal, i.p.).

-

Vehicle control solution (e.g., saline).

-

Video tracking system and software.

Methodology:

-

Acclimation: Acclimate the animals to the housing facility and handle them for several days prior to the experiment to reduce stress.

-

Drug Administration: Divide the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose). Administer the assigned treatment via the chosen route (e.g., i.p. injection) at a set time before the behavioral testing (e.g., 30 minutes).

-

Acquisition Phase (Learning):

-

Place each animal into the water maze at one of several predetermined start locations.

-

Allow the animal to swim freely until it finds the hidden platform. If the animal does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.

-

Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).

-

Repeat this process for several trials per day over a period of several days.

-

Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

-

-

Probe Trial (Memory Recall):

-

On the day after the final acquisition trial, remove the escape platform from the pool.

-

Place each animal in the pool for a single probe trial of a fixed duration (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.

-

-

Data Analysis:

-

For the acquisition phase, compare the learning curves (escape latency and path length over days) between the different treatment groups using a repeated-measures ANOVA.

-

For the probe trial, compare the time spent in the target quadrant and the number of platform crossings between groups using a one-way ANOVA or an appropriate non-parametric test.

-

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of the cholinergic system in neuroscience research. Its ability to non-selectively antagonize muscarinic receptors allows for the broad interrogation of cholinergic function in various experimental paradigms. By employing the detailed protocols and understanding the underlying mechanisms of action presented in this guide, researchers can effectively utilize this compound to further elucidate the complex role of muscarinic signaling in both normal and pathological brain function. As with any pharmacological agent, careful dose-response studies and appropriate control experiments are essential for the robust interpretation of experimental results.

References

- 1. ANTICHOLINERGICS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Anticholinergic Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. This compound [drugcentral.org]

- 5. GSRS [precision.fda.gov]

- 6. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The affinity of atropine for muscarine receptors in human sphincter pupillae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular properties of muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

Historical Veterinary Applications of Amprotropine: A Technical Review

An In-depth Examination of Amprotropine (Hexamine Camphorate) in the Mid-20th Century Treatment of Canine Distemper Manifestations

This technical guide provides a comprehensive overview of the historical veterinary use of this compound, a compound identified as hexamine camphorate. The primary documented application of this substance was in the treatment of "hard-pad disease," a hyperkeratotic condition of the footpads and nose symptomatic of canine distemper virus infection, as reported in the mid-20th century. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the available data, proposed mechanisms of action, and the historical context of this therapeutic approach.

Introduction

This compound, known chemically as hexamine camphorate, was utilized in veterinary medicine during the 1950s, a period when effective antiviral therapies were largely unavailable. Canine distemper, a highly contagious and often fatal viral disease, presented with a range of symptoms, including respiratory and gastrointestinal issues, as well as neurological complications.[1] A notable clinical sign in some cases was the hardening of the footpads and nose, a condition referred to as "hard-pad disease."[1] The use of this compound, specifically Bayer's brand, was documented as a treatment for this particular manifestation.[2]

Compound Profile: this compound (Hexamine Camphorate)

This compound is a salt composed of two active moieties: hexamine (also known as methenamine) and camphor.

-

Hexamine (Methenamine): A heterocyclic organic compound, hexamine has a history of use as a urinary antiseptic.[3] Its therapeutic effect is attributed to its decomposition in an acidic environment to produce formaldehyde, a non-specific bactericidal agent.[3]

-

Camphor: A terpenoid with a characteristic aroma, camphor has been used topically as a counterirritant, analgesic, and antipruritic agent.[4][5] It is known to stimulate nerve endings, producing sensations of warmth or coolness.[4]

The combination of these two substances in this compound suggests a dual-pronged therapeutic strategy: a systemic antimicrobial effect from hexamine and a potential topical or systemic supportive effect from camphor.

Table 1: Chemical and Physical Properties of this compound (Hexamine Camphorate)

| Property | Data |

| Chemical Name | Hexamine camphorate |

| Molecular Formula | C₁₆H₂₈N₄O₄ |

| Molecular Weight | 340.42 g/mol |

| Synonyms | This compound |

| CAS Number | 53370-47-1 |

[Source: Data compiled from available chemical databases.][6]

Mechanism of Action in Canine Distemper

While the precise mechanism of this compound in treating the viral-induced "hard-pad disease" is not explicitly detailed in the available historical literature, a plausible hypothesis can be formulated based on the known properties of its components. Canine distemper virus infection often leads to immunosuppression, making afflicted animals highly susceptible to secondary bacterial infections that complicate the clinical picture.[1][7][8]

The primary therapeutic action of this compound was likely derived from the antibacterial properties of hexamine. Upon administration, hexamine would be metabolized, and in an acidic environment, it would hydrolyze to formaldehyde. This formaldehyde would then act as a broad-spectrum antimicrobial agent, combating the secondary bacterial invaders that are a common cause of morbidity and mortality in canine distemper cases.

The role of camphor is less clear but may have contributed through its anti-inflammatory or analgesic properties, potentially providing symptomatic relief.[9][10]

Historical Experimental Protocol

Objective: To evaluate the efficacy of this compound in resolving the symptoms of "hard-pad disease" in dogs diagnosed with canine distemper.

Methodology (Hypothesized):

-

Case Selection: Dogs presenting with clinical signs of canine distemper, including hyperkeratosis of the footpads and nasal planum, would be selected for treatment. Diagnosis in this era was primarily based on clinical signs.

-

Drug Preparation and Administration: this compound (hexamine camphorate) would be prepared for administration. The route of administration was likely oral, possibly in tablet or powder form, or parenteral (intramuscular or subcutaneous injection). The dosage would have been determined empirically.

-

Treatment Regimen: A course of treatment would be initiated, with the frequency and duration of administration based on the clinical response of the animal. Supportive care, including hydration and nutritional support, would have been a critical component of the overall treatment plan.

-

Monitoring and Data Collection: Patients would be monitored for changes in clinical signs, including the resolution of hyperkeratosis, improvement in appetite and demeanor, and abatement of other distemper-related symptoms.

-

Outcome Assessment: The success of the treatment would be evaluated based on the survival rate of the treated animals and the degree to which clinical signs resolved.

Synthesis of Hexamine

The hexamine component of this compound is synthesized through a well-established chemical reaction involving the combination of formaldehyde and ammonia.[3]

Discussion and Conclusion

The use of this compound in the 1950s for treating "hard-pad disease" in dogs with canine distemper represents an interesting chapter in the history of veterinary therapeutics. In an era preceding modern antiviral drugs and advanced supportive care, veterinarians sought solutions from the available pharmacopeia. The choice of hexamine camphorate was likely a rational one, based on the known antimicrobial properties of hexamine-derived formaldehyde to combat the secondary bacterial infections that were a major cause of mortality in distemper cases.

The lack of detailed quantitative data and specific experimental protocols in readily accessible modern sources makes a full evaluation of its efficacy challenging. The development of effective vaccines against canine distemper virus in the mid-20th century ultimately rendered such symptomatic treatments largely obsolete for prophylaxis.[11][12][13][14] However, for a period, this compound represented a therapeutic attempt to manage a severe and often fatal consequence of this viral disease. This historical application underscores the ingenuity of veterinary practitioners in utilizing the chemical and pharmacological knowledge of their time to address pressing animal health issues. Further archival research to uncover the full text of the original 1950 publication and other contemporary veterinary records could provide more quantitative insights into this historical therapeutic agent.

References

- 1. Canine distemper - Wikipedia [en.wikipedia.org]

- 2. The use of this compound (Bayer's brand of hexamine camphorate) in the treatment of hard-pad disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hexamethylenetetramine - Wikipedia [en.wikipedia.org]

- 4. Camphor - Wikipedia [en.wikipedia.org]

- 5. Camphor: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. Hexamethylenetetramine camphorate | CymitQuimica [cymitquimica.com]

- 7. ijarbs.com [ijarbs.com]

- 8. Canine Distemper - Infectious Diseases - MSD Veterinary Manual [msdvetmanual.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. easyayurveda.com [easyayurveda.com]

- 11. savedistemperdogs.com [savedistemperdogs.com]

- 12. Forty Years of Canine Vaccination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Wisconsin 101 [wi101.wisc.edu]

- 14. 75 Years of Discoveries | Cornell University College of Veterinary Medicine [vet.cornell.edu]

Amprotropine: A Technical Guide to its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and mechanism of action of amprotropine. This compound, a synthetic anticholinergic agent, is the 3-(diethylamino)-2,2-dimethylpropyl ester of tropic acid. This document details its physicochemical characteristics, provides a step-by-step synthesis protocol, and elucidates its interaction with muscarinic acetylcholine receptors and the subsequent signaling pathways. All quantitative data is presented in tabular format for clarity, and key experimental and logical workflows are visualized using DOT language diagrams.

Chemical Properties of this compound

This compound is a well-characterized small molecule with the following chemical and physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate | [1] |

| CAS Number | 148-32-3 | [1] |

| Molecular Formula | C₁₈H₂₉NO₃ | [1][2] |

| Molecular Weight | 307.43 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Boiling Point | 415.3 °C at 760 mmHg | [3] |

| Density | 1.037 g/cm³ | [3] |

| Flash Point | 205 °C | [3] |

| Water Solubility (logS) | -2.88 | [4] |

| Octanol/Water Partition Coefficient (logP) | 2.674 | [4] |

| pKa | Data not available in the search results |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key precursors, tropic acid and 3-(diethylamino)-2,2-dimethyl-1-propanol, followed by their esterification.

Synthesis of Precursors

2.1.1. Tropic Acid Synthesis via Ivanov Reaction

Tropic acid can be synthesized from phenylacetic acid and formaldehyde using an Ivanov reaction.

-

Experimental Protocol:

-

Preparation of the Ivanov Reagent: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), magnesium turnings are suspended in anhydrous diethyl ether. Isopropyl chloride is added dropwise to initiate the Grignard reaction. After the formation of isopropylmagnesium chloride, a solution of phenylacetic acid in dry benzene or toluene is added slowly. The reaction mixture is stirred and heated to reflux to form the Ivanov reagent (a magnesium salt of phenylacetic acid dianion).

-

Reaction with Formaldehyde: The Ivanov reagent is then cooled, and paraformaldehyde is added portionwise. The reaction mixture is stirred at room temperature and then refluxed.

-

Hydrolysis and Extraction: The reaction is quenched by the addition of dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude tropic acid.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., benzene/heptane) to afford pure tropic acid.

-

2.1.2. Synthesis of 3-(diethylamino)-2,2-dimethyl-1-propanol

The synthesis of this amino alcohol can be achieved through various routes, often starting from isobutyraldehyde.

-

Experimental Protocol (Conceptual, based on related syntheses):

-

Mannich-type Reaction: Isobutyraldehyde is reacted with diethylamine and formaldehyde in a suitable solvent. This reaction forms 3-(diethylamino)-2,2-dimethylpropanal.

-

Reduction: The resulting amino aldehyde is then reduced to the corresponding alcohol. A suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), is used in an appropriate solvent (e.g., ethanol for NaBH₄, diethyl ether or THF for LiAlH₄).

-

Work-up and Purification: After the reduction is complete, the reaction is carefully quenched (e.g., with water or dilute acid). The product is then extracted into an organic solvent, washed, dried, and purified by distillation under reduced pressure to yield 3-(diethylamino)-2,2-dimethyl-1-propanol.

-

Final Esterification Step: Synthesis of this compound

The final step is the esterification of tropic acid with 3-(diethylamino)-2,2-dimethyl-1-propanol. A common method for such esterifications is the Fischer-Speier esterification or activation of the carboxylic acid.

-

Experimental Protocol (Adapted from related esterifications):

-

Acid Chloride Formation: Tropic acid is converted to its more reactive acid chloride derivative. This can be achieved by reacting tropic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The excess chlorinating agent and solvent are removed under reduced pressure.

-

Esterification: The freshly prepared tropic acid chloride is dissolved in a dry, non-protic solvent like DCM. A solution of 3-(diethylamino)-2,2-dimethyl-1-propanol in the same solvent is added dropwise at a controlled temperature (e.g., 0 °C to room temperature). A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to scavenge the HCl generated during the reaction.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed successively with dilute aqueous acid (e.g., 1M HCl) to remove excess amine, saturated aqueous sodium bicarbonate solution to remove any unreacted acid chloride and acidic byproducts, and finally with brine.

-